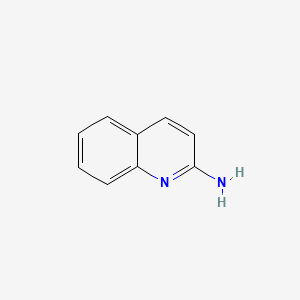

2-Aminoquinoline

Description

2-Aminoquinoline has been reported in Leucopaxillus albissimus with data available.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

quinolin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2/c10-9-6-5-7-3-1-2-4-8(7)11-9/h1-6H,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCMNJUJAKQGROZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2060381 | |

| Record name | 2-Quinolinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2-Aminoquinoline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034175 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

580-22-3, 31135-62-3 | |

| Record name | 2-Aminoquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=580-22-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Aminoquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000580223 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinolinamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031135623 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-AMINOQUINOLINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58387 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-AMINOQUINOLINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57739 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Quinolinamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Quinolinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Quinolin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.600 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINOQUINOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GR9M8HW75Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Aminoquinoline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034175 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

131.5 - 132.5 °C | |

| Record name | 2-Aminoquinoline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034175 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Friedländer Synthesis of 2-Aminoquinoline Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Friedländer synthesis for the preparation of 2-aminoquinoline derivatives, compounds of significant interest in medicinal chemistry and drug discovery. The quinoline scaffold is a key structural motif in a multitude of bioactive molecules, and the Friedländer annulation offers a versatile and straightforward methodology for its construction.[1][2] This document details the reaction mechanisms, diverse catalytic systems, experimental protocols, and the crucial role of this compound derivatives in the development of novel therapeutics.

Introduction to the Friedländer Synthesis

The Friedländer synthesis, first reported by Paul Friedländer in 1882, is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an active methylene group, such as a ketone or nitrile, to yield a substituted quinoline.[2][3][4][5][6] This reaction is a powerful tool for the construction of the quinoline ring system due to its operational simplicity and the wide availability of starting materials. The synthesis can be catalyzed by both acids and bases, and recent advancements have introduced a variety of sophisticated catalytic systems to improve efficiency, selectivity, and sustainability.[1][2][3]

The resulting this compound derivatives are of particular importance in drug development. They serve as key intermediates and core structures in a range of pharmaceuticals, including anti-cancer and anti-inflammatory agents.[7] Notably, several quinoline-based compounds have been developed as kinase inhibitors, a critical class of targeted cancer therapeutics.[8][9][10] The ability of the this compound scaffold to interact with various biological targets underscores the significance of efficient and versatile synthetic methodologies like the Friedländer synthesis.[8][11]

Reaction Mechanism

The mechanism of the Friedländer synthesis can proceed through two primary pathways, largely dependent on the reaction conditions (acidic or basic catalysis).[2] Both pathways involve an initial condensation followed by an intramolecular cyclization and subsequent dehydration to form the aromatic quinoline ring.

A widely accepted mechanism involves an initial aldol-type condensation between the 2-aminoaryl ketone and the active methylene compound. This is followed by a cyclization and dehydration to furnish the final quinoline product. An alternative pathway suggests the initial formation of a Schiff base, which then undergoes an intramolecular aldol condensation and subsequent elimination of water.[2]

Below is a diagram illustrating the generally accepted mechanistic pathways of the Friedländer synthesis.

Catalytic Systems

A wide variety of catalysts have been employed to facilitate the Friedländer synthesis, ranging from simple acids and bases to more complex and recyclable systems. The choice of catalyst can significantly influence the reaction rate, yield, and overall efficiency. The following table summarizes some of the catalytic systems used in the Friedländer synthesis of this compound derivatives.

| Catalyst Type | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Brønsted Acid | p-Toluenesulfonic acid (p-TsOH) | Solvent-free | 120 | 5-15 min | 85-95 | [6] |

| Amberlyst-15 | Ethanol | Reflux | 6-8 h | 70-85 | [1] | |

| Lewis Acid | Iodine (I₂) | Solvent-free | 120 | 10-30 min | 82-94 | [6] |

| Neodymium(III) nitrate hexahydrate | Solvent-free | 100 | 1-2 h | 88-96 | [6] | |

| Silver phosphotungstate | Solvent-free | 80 | 30-60 min | 85-95 | [6] | |

| Base | Potassium tert-butoxide (KOtBu) | Toluene | Room Temp. | 1-2 h | 80-92 | [3] |

| Sodium hydroxide (NaOH) | Ethanol/Water | Reflux | 4-6 h | 75-88 | [1] | |

| Ionic Liquid | [bmim]HSO₄ | Solvent-free | 100 | 1-2 h | 85-95 | [12] |

| Polymer-Supported | PEG-SO₃H | Dichloromethane | Reflux | 2-4 h | 88-96 | [1] |

Experimental Protocols

This section provides a general experimental procedure for the synthesis of this compound derivatives via the Friedländer reaction. It is important to note that specific reaction conditions may need to be optimized depending on the substrates and catalyst used.

General Procedure for the Synthesis of a this compound Derivative:

-

Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the 2-aminoaryl ketone (1.0 mmol), the active methylene compound (1.2 mmol), and the chosen catalyst (e.g., 10 mol% p-TsOH).

-

Reaction Setup: If the reaction is to be performed under solvent-free conditions, gently heat the mixture with stirring to the desired temperature (e.g., 120 °C). If a solvent is used, add the appropriate solvent (e.g., 10 mL of ethanol) and bring the mixture to reflux.

-

Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using an appropriate eluent system (e.g., ethyl acetate/hexane).

-

Work-up: Upon completion of the reaction, cool the mixture to room temperature. If the reaction was performed neat, add a suitable solvent such as ethyl acetate to dissolve the crude product.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol) or by column chromatography on silica gel to afford the pure this compound derivative.

-

Characterization: The structure and purity of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

The following diagram illustrates a general workflow for the synthesis and characterization of this compound derivatives.

Data Presentation: Yields of Representative this compound Derivatives

The versatility of the Friedländer synthesis allows for the preparation of a wide range of substituted this compound derivatives. The following table provides examples of synthesized compounds with their corresponding yields.

| 2-Aminoaryl Ketone | Active Methylene Compound | Product | Yield (%) |

| 2-Aminobenzophenone | Acetone | 2-Methyl-4-phenylquinoline | 85 |

| 2-Aminobenzophenone | Acetonitrile | 2-Amino-4-phenylquinoline | 88 |

| 2-Amino-5-chlorobenzophenone | Ethyl cyanoacetate | Ethyl 2-amino-6-chloro-4-phenylquinoline-3-carboxylate | 92 |

| 2-Aminoacetophenone | Malononitrile | 2-Amino-4-methylquinoline-3-carbonitrile | 95 |

| 2-Aminobenzaldehyde | Phenylacetonitrile | 2-Amino-3-phenylquinoline | 82 |

Characterization of this compound Derivatives

The synthesized this compound derivatives are typically characterized using a combination of spectroscopic techniques to confirm their structure and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are essential for elucidating the structure of the quinoline core and the positions of the various substituents. For example, in the ¹H NMR spectrum of 2-amino-4-phenylquinoline, characteristic signals for the aromatic protons of the quinoline and phenyl rings, as well as a broad singlet for the amino protons, would be expected.[13][14] The ¹³C NMR spectrum would show distinct signals for the quaternary and protonated carbons of the heterocyclic and aromatic rings.[13][15][16]

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compound and to gain information about its fragmentation pattern, which can further support the proposed structure.[17][18]

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the N-H stretching vibrations of the amino group and the C=N and C=C stretching vibrations of the quinoline ring.[17][18]

Example Spectroscopic Data for 2-Amino-4-phenylquinoline-3-carbonitrile: [19]

-

¹H NMR (DMSO-d₆, 400 MHz): δ 8.0-7.2 (m, 9H, Ar-H), 7.1 (s, 2H, NH₂).

-

¹³C NMR (DMSO-d₆, 101 MHz): δ 160.2, 148.5, 147.8, 137.2, 130.5, 129.8, 129.1, 128.7, 125.4, 124.9, 123.1, 118.9, 92.5.

Conclusion

The Friedländer synthesis remains a cornerstone in heterocyclic chemistry, providing a reliable and adaptable method for the synthesis of quinoline derivatives. For researchers and professionals in drug development, a thorough understanding of this reaction is invaluable for the creation of novel this compound-based therapeutic agents. The continuous development of new catalytic systems and methodologies further enhances the utility of the Friedländer synthesis, paving the way for the discovery of next-generation pharmaceuticals.

References

- 1. Advances in polymer based Friedlander quinoline synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. organicreactions.org [organicreactions.org]

- 6. Friedlaender Synthesis [organic-chemistry.org]

- 7. chemimpex.com [chemimpex.com]

- 8. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Aminoquinolines as Translational Models for Drug Repurposing: Anticancer Adjuvant Properties and Toxicokinetic-Related Features - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex [mdpi.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 16. preprints.org [preprints.org]

- 17. rsc.org [rsc.org]

- 18. 2-Phenylquinoline | C15H11N | CID 71545 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. 2-Amino-4-phenylquinoline-3-carbonitrile | C16H11N3 | CID 12472975 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Metal-Catalyzed Synthesis of 2-Aminoquinolines

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged heterocyclic motif frequently found in a vast array of pharmaceuticals, agrochemicals, and functional materials. Among its derivatives, 2-aminoquinolines have garnered significant attention due to their diverse and potent biological activities, including anticancer, antibacterial, and antimalarial properties.[1] The development of efficient and sustainable synthetic methodologies to access these valuable compounds is a cornerstone of modern medicinal chemistry and drug discovery. While classical methods for quinoline synthesis, such as the Skraup, Doebner-von Miller, and Friedländer reactions, have been known for over a century, they often suffer from harsh reaction conditions, limited substrate scope, and the use of toxic reagents.[2] Consequently, the development of metal-catalyzed approaches has been a major focus, offering milder conditions, higher efficiency, and greater functional group tolerance.

This technical guide provides an in-depth overview of the core metal-catalyzed strategies for the synthesis of 2-aminoquinolines, with a focus on palladium, copper, gold, and iron catalysts. It is designed to be a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, comparative quantitative data, and mechanistic insights.

Palladium-Catalyzed Synthesis of 2-Aminoquinolines

Palladium catalysis has emerged as a powerful tool for the construction of 2-aminoquinolines, primarily through cross-coupling and cyclization reactions. These methods often involve the formation of key carbon-carbon and carbon-nitrogen bonds in a single, efficient step.

A notable palladium-catalyzed approach involves the intermolecular oxidative cyclization of 2-vinylanilines with isocyanides.[3] This method provides a direct route to 2-aminoquinolines with a broad substrate scope for both the aniline and isocyanide coupling partners. Another strategy involves the palladium-catalyzed one-pot synthesis from readily available 2-amino aromatic ketones and alkynes, offering an alternative pathway to polysubstituted quinolines.[4] Furthermore, palladium catalysis can be employed in cascade reactions, such as the synthesis of 2-alkoxyquinolines from 1,3-butadiynamides, which can be precursors to 2-aminoquinolines.[5]

Experimental Protocol: Palladium-Catalyzed Intermolecular Oxidative Cyclization of 2-Vinylanilines with Isocyanides

This protocol is adapted from the work of Jiang and coworkers.[3]

Materials:

-

2-Vinylaniline (1.0 mmol)

-

Isocyanide (1.2 mmol)

-

Pd(OAc)₂ (5 mol%)

-

Cu(OAc)₂ (2.0 equiv)

-

TFA (Trifluoroacetic acid, 2.0 equiv)

-

Toluene (5.0 mL)

Procedure:

-

To a sealed tube, add 2-vinylaniline (1.0 mmol), Pd(OAc)₂ (0.05 mmol), and Cu(OAc)₂ (2.0 mmol).

-

Evacuate and backfill the tube with oxygen three times.

-

Add toluene (5.0 mL), isocyanide (1.2 mmol), and TFA (2.0 mmol) to the tube under an oxygen atmosphere.

-

Seal the tube and heat the reaction mixture at 100 °C for 12 hours.

-

After cooling to room temperature, the reaction mixture is concentrated under reduced pressure.

-

The residue is purified by column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the desired 2-aminoquinoline.

Quantitative Data for Palladium-Catalyzed Syntheses

| Catalyst System | Starting Materials | Product | Yield (%) | Temp (°C) | Time (h) | Ref. |

| Pd(OAc)₂ / Cu(OAc)₂ | 2-Vinylaniline, Isocyanide | This compound | 65-92 | 100 | 12 | [3] |

| Pd(PPh₃)₄ / KOH | 1,3-Butadiynamide, Alcohol | 2-Alkoxyquinoline | up to 95 | 70 | 1-3 | [5] |

| Pd(OAc)₂ / dppf | 2-Iodoaniline, Terminal Alkyne, CO | 2-Quinolone | 30-80 | 100 | 12 | [6] |

Note: 2-Alkoxyquinolines and 2-quinolones can often be converted to 2-aminoquinolines in subsequent steps.

Proposed Mechanistic Pathway: Oxidative Cyclization

The following diagram illustrates a plausible mechanism for the palladium-catalyzed oxidative cyclization of 2-vinylanilines with isocyanides.

Caption: Proposed catalytic cycle for Pd-catalyzed synthesis.

Copper-Catalyzed Synthesis of 2-Aminoquinolines

Copper catalysts, being more abundant and less expensive than palladium, have gained considerable traction for the synthesis of 2-aminoquinolines. Copper-catalyzed methods often proceed through domino or tandem reactions, allowing for the rapid construction of complex quinoline scaffolds from simple starting materials.

One efficient approach involves the copper-catalyzed dehydrogenative cyclization of 2-aminobenzyl alcohols with ketones or secondary alcohols.[7] This method offers an atom-economical pathway to quinolines. Another versatile strategy is the copper-catalyzed domino reaction of enaminones with 2-halobenzaldehydes.[8] Furthermore, copper can catalyze the direct amidation of 2-methylquinolines, providing a route to functionalized amides which can be precursors to other 2-substituted quinolines.[9]

Experimental Protocol: Copper-Catalyzed Dehydrogenative Cyclization

This protocol is based on the work of and coworkers.[7]

Materials:

-

2-Aminobenzyl alcohol (1.0 mmol)

-

Ketone (2.0 mmol)

-

Cu(OAc)₂·H₂O (10 mol%)

-

1,10-Phenanthroline (10 mol%)

-

K₂CO₃ (2.0 equiv)

-

Toluene (3.0 mL)

Procedure:

-

In a Schlenk tube, combine 2-aminobenzyl alcohol (1.0 mmol), Cu(OAc)₂·H₂O (0.1 mmol), 1,10-phenanthroline (0.1 mmol), and K₂CO₃ (2.0 mmol).

-

Evacuate and backfill the tube with argon three times.

-

Add toluene (3.0 mL) and the ketone (2.0 mmol) to the tube.

-

Seal the tube and heat the reaction mixture at 120 °C for 24 hours.

-

After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite.

-

The filtrate is concentrated, and the residue is purified by flash column chromatography to yield the desired quinoline.

Quantitative Data for Copper-Catalyzed Syntheses

| Catalyst System | Starting Materials | Product | Yield (%) | Temp (°C) | Time (h) | Ref. |

| Cu(OAc)₂·H₂O / 1,10-Phen | 2-Aminobenzyl alcohol, Ketone | Quinoline | 60-95 | 120 | 24 | [7] |

| CuI / L-proline | Enaminone, 2-Bromobenzaldehyde | Quinoline | 50-88 | 100 | 12 | [8] |

| CuI / DMEDA | 2-Methylquinoline, Amine | 2-Amidomethylquinoline | 45-85 | 130 | 24 | [9] |

Proposed Mechanistic Pathway: Dehydrogenative Cyclization

The following diagram outlines a plausible mechanism for the copper-catalyzed dehydrogenative cyclization of 2-aminobenzyl alcohols with ketones.

Caption: Workflow for Cu-catalyzed dehydrogenative cyclization.

Gold-Catalyzed Synthesis of 2-Aminoquinolines

Gold catalysis has emerged as a mild and efficient method for the synthesis of quinolines, particularly through the activation of alkynes. Gold catalysts exhibit a strong affinity for carbon-carbon multiple bonds, enabling unique cyclization and annulation reactions.

A prominent gold-catalyzed route to 2-aminoquinolines involves the annulation of ynamides with aminocarbonyl compounds.[10] This modular approach allows for the synthesis of 2-aminoquinolines with diverse substitution patterns. Another effective strategy is the intermolecular cycloaddition of 2-aminoaryl carbonyls and internal alkynes, providing a facile route to polyfunctionalized quinolines.[11][12]

Experimental Protocol: Gold-Catalyzed Annulation of Ynamides

This protocol is adapted from the work of Dubovtsev and coworkers.[10]

Materials:

-

o-Aminobenzaldehyde (1.0 mmol)

-

Ynamide (1.1 mmol)

-

Ph₃PAuCl (5 mol%)

-

AgNTf₂ (5 mol%)

-

1,2-Dichloroethane (DCE) (2.0 mL)

Procedure:

-

To an oven-dried vial, add Ph₃PAuCl (0.05 mmol) and AgNTf₂ (0.05 mmol).

-

Add DCE (1.0 mL) and stir the mixture at room temperature for 5 minutes.

-

Add a solution of o-aminobenzaldehyde (1.0 mmol) and ynamide (1.1 mmol) in DCE (1.0 mL).

-

Heat the reaction mixture at 60-80 °C for the specified time (typically 1-6 hours).

-

After completion (monitored by TLC), cool the reaction to room temperature.

-

The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the this compound product.

Quantitative Data for Gold-Catalyzed Syntheses

| Catalyst System | Starting Materials | Product | Yield (%) | Temp (°C) | Time (h) | Ref. |

| Ph₃PAuCl / AgNTf₂ | o-Aminobenzaldehyde, Ynamide | This compound | 25-98 | 60-80 | 1-6 | [10] |

| (PPh₃)AuCl / AgOTf | 2-Aminoaryl carbonyl, Internal Alkyne | Quinoline | up to 93 | 80 | 1-12 | [11][12] |

Proposed Mechanistic Pathway: Gold-Catalyzed Annulation

The following diagram illustrates the proposed mechanism for the gold-catalyzed annulation of ynamides with o-aminobenzaldehydes.

Caption: Mechanism of Au-catalyzed annulation of ynamides.

Iron-Catalyzed Synthesis of 2-Aminoquinolines

The use of iron, an earth-abundant and environmentally benign metal, is highly desirable in catalysis. Iron-catalyzed reactions provide a cost-effective and sustainable alternative for the synthesis of quinolines.

A notable iron-catalyzed method is the three-component coupling reaction of aldehydes, amines, and styrenes.[13] This approach allows for the construction of 2,4-disubstituted quinolines from simple and readily available starting materials. While not always directly yielding 2-aminoquinolines, the versatility of this method allows for the incorporation of functionalities that can be later converted to an amino group.

Experimental Protocol: Iron-Catalyzed Three-Component Coupling

This protocol is based on the work of Cheng and coworkers.[13]

Materials:

-

Aldehyde (1.0 mmol)

-

Amine (1.2 mmol)

-

Styrene (2.0 mmol)

-

FeCl₃ (10 mol%)

-

1,4-Dioxane (2.0 mL)

Procedure:

-

A mixture of the aldehyde (1.0 mmol), amine (1.2 mmol), styrene (2.0 mmol), and FeCl₃ (0.1 mmol) in 1,4-dioxane (2.0 mL) is placed in a sealed tube.

-

The reaction is stirred at 120 °C for 24 hours under an oxygen atmosphere (balloon).

-

After completion, the reaction mixture is cooled to room temperature.

-

The solvent is evaporated, and the residue is purified by column chromatography on silica gel to afford the desired 2,4-disubstituted quinoline.

Quantitative Data for Iron-Catalyzed Syntheses

| Catalyst System | Starting Materials | Product | Yield (%) | Temp (°C) | Time (h) | Ref. |

| FeCl₃ | Aldehyde, Amine, Styrene | 2,4-Disubstituted Quinoline | 40-85 | 120 | 24 | [13] |

Proposed Logical Relationship: Three-Component Assembly

The following diagram illustrates the logical flow of the iron-catalyzed three-component synthesis of quinolines.

Caption: Logical flow of the Fe-catalyzed three-component reaction.

Conclusion and Future Outlook

The metal-catalyzed synthesis of 2-aminoquinolines has witnessed remarkable progress, with palladium, copper, gold, and iron catalysts offering a diverse toolbox for organic chemists. These methods provide milder, more efficient, and often more sustainable alternatives to classical synthetic routes. The choice of catalyst and reaction conditions can be tailored to achieve a wide range of substitution patterns, which is crucial for the development of new drug candidates and functional materials.

Future research in this area will likely focus on several key aspects. The development of even more sustainable and cost-effective catalytic systems, perhaps utilizing earth-abundant 3d metals, will continue to be a priority. The expansion of the substrate scope to include more complex and functionalized starting materials will be essential for accessing novel this compound derivatives. Furthermore, a deeper understanding of the reaction mechanisms, aided by computational studies, will enable the rational design of more active and selective catalysts. The ultimate goal is to develop catalytic systems that are not only highly efficient but also environmentally benign, aligning with the principles of green chemistry.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis of 2-aminoquinolines via palladium-catalyzed intermolecular oxidative cyclization of 2-vinylanilines with isocyanides [agris.fao.org]

- 4. Palladium-catalyzed synthesis of polysubstituted quinolines from 2-amino aromatic ketones and alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. Pallado-Catalyzed Cascade Synthesis of 2-Alkoxyquinolines from 1,3-Butadiynamides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent Advances in One-Pot Modular Synthesis of 2-Quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cu-catalyzed Synthesis of Quinolines by Dehydrogenative Reaction of 2-Aminobenzyl Alcohol and Ketones: A Combined Experimental and Computational Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of quinolines via copper-catalyzed domino reactions of enaminones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Copper-catalyzed efficient direct amidation of 2-methylquinolines with amines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Access to quinolines through gold-catalyzed intermolecular cycloaddition of 2-aminoaryl carbonyls and internal alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Iron Catalysis for Quinoline Synthesis - ChemistryViews [chemistryviews.org]

Spectroscopic Properties of 2-Aminoquinoline: A Technical Guide

Introduction

2-Aminoquinoline is a heterocyclic aromatic amine, possessing a quinoline backbone substituted with an amino group at the C2 position. With the molecular formula C₉H₈N₂, this compound serves as a crucial scaffold and building block in medicinal chemistry and materials science.[1] Its derivatives are explored for a range of pharmacological activities, and its inherent photophysical properties make it a valuable precursor for developing fluorescent probes for biological imaging and analytical applications.[1]

This technical guide provides an in-depth overview of the core spectroscopic properties of this compound. It is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of its spectral characteristics, detailed experimental protocols for analysis, and workflows for data acquisition.

UV-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy reveals the electronic transitions within the this compound molecule. The absorption profile is characterized by multiple bands in the UV region, corresponding to π-π* transitions within the aromatic quinoline system. The position and intensity of these bands are sensitive to the solvent environment.

Data Presentation: UV-Vis Absorption Maxima (λmax)

The primary absorption bands of this compound exhibit a dependence on solvent polarity, a phenomenon known as solvatochromism. Generally, more polar solvents can lead to shifts in the absorption maxima.

| Solvent | λmax 1 (nm) | λmax 2 (nm) | λmax 3 (nm) | Reference |

| Ethanol | ~240 | ~290 | ~340 | [2] |

| Water | ~225 | ~296 | - | [3] |

Note: Data for water is based on a closely related quinolinone derivative and indicates expected shifts in a highly polar, protic solvent.[3]

Experimental Protocol: UV-Vis Spectroscopy

This protocol outlines the procedure for obtaining the UV-Vis absorption spectrum of this compound.

-

Solution Preparation:

-

Prepare a stock solution of this compound (e.g., 1 mM) by accurately weighing the solid and dissolving it in a suitable solvent (e.g., ethanol, methanol, or chloroform).

-

From the stock solution, prepare a working solution with a final concentration typically in the range of 1 x 10⁻⁵ M to 5 x 10⁻⁵ M by diluting with the chosen solvent.

-

-

Instrumentation and Measurement:

-

Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 15-20 minutes for stabilization.

-

Use a pair of matched quartz cuvettes (1 cm path length).

-

Fill one cuvette with the pure solvent to be used as the reference (blank).

-

Fill the second cuvette with the this compound sample solution.

-

Place the reference cuvette in the appropriate holder and perform a baseline correction or "auto-zero" across the desired wavelength range (e.g., 200-500 nm).

-

Replace the reference cuvette with the sample cuvette.

-

Acquire the absorption spectrum of the sample.

-

-

Data Analysis:

-

Identify the wavelengths of maximum absorbance (λmax).

-

Ensure the maximum absorbance value is within the optimal instrumental range (typically 0.1 - 1.0 a.u.) to ensure linearity.

-

Visualization: UV-Vis Analysis Workflow

Fluorescence Spectroscopy

This compound is a fluorescent molecule, a property leveraged in the development of molecular probes. Its emission characteristics, like its absorption, are highly dependent on the solvent environment. Increasing solvent polarity generally leads to a bathochromic (red) shift in the emission maximum due to the stabilization of a more polar excited state.[4][5]

Data Presentation: Fluorescence Properties

| Solvent | λex (nm) | λem (nm) | Quantum Yield (Φf) | Reference |

| Methanol | 275 | ~400-450 | Not Reported | [6] |

| Various | - | Exhibits solvatochromism | Not Reported | [7] |

Experimental Protocol: Fluorescence Spectroscopy

-

Solution Preparation:

-

Prepare a stock solution (e.g., 1 mM) of this compound in the desired, spectroscopy-grade solvent.

-

Prepare a dilute working solution (e.g., 1-10 µM) from the stock. The final absorbance of the solution at the excitation wavelength should be low (< 0.1) to avoid inner filter effects.

-

-

Instrumentation and Measurement:

-

Turn on the spectrofluorometer and allow the source lamp (typically Xenon) to stabilize.

-

Select appropriate excitation and emission slit widths (e.g., 5 nm or 10 nm) to balance signal intensity and spectral resolution.

-

Fill a four-sided clear quartz cuvette with the sample solution.

-

To determine the optimal excitation wavelength, perform an excitation scan by setting the emission detector to an estimated emission maximum (e.g., 450 nm) and scanning a range of excitation wavelengths (e.g., 250-400 nm).

-

Set the excitation monochromator to the determined excitation maximum (λex).

-

Acquire the emission spectrum by scanning the emission monochromator over the desired range (e.g., 380-600 nm).

-

-

Data Analysis:

-

Identify the excitation (λex) and emission (λem) maxima from the respective spectra.

-

For quantum yield determination, a comparative method using a well-characterized standard (e.g., quinine sulfate) is typically employed.[8]

-

Visualization: Fluorescence Analysis Workflow

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of this compound, confirming its structure and the chemical environment of each proton and carbon atom.

Data Presentation: ¹H and ¹³C NMR Chemical Shifts

The following data are representative for this compound dissolved in DMSO-d₆. Chemical shifts (δ) are reported in parts per million (ppm).

Table: ¹H NMR Data (DMSO-d₆)

| Atom Position | δ (ppm) | Multiplicity | J (Hz) | Integration |

|---|---|---|---|---|

| H4 | 7.95 | d | 8.8 | 1H |

| H8 | 7.65 | d | 8.2 | 1H |

| H6 | 7.45 | ddd | 8.2, 6.9, 1.3 | 1H |

| H5 | 7.35 | d | 8.4 | 1H |

| H7 | 7.15 | ddd | 8.4, 6.9, 1.1 | 1H |

| H3 | 6.70 | d | 8.8 | 1H |

| NH₂ | 6.50 | s (br) | - | 2H |

Table: ¹³C NMR Data (DMSO-d₆)

| Atom Position | δ (ppm) |

|---|---|

| C2 | 158.5 |

| C4 | 138.0 |

| C8a | 149.0 |

| C6 | 128.5 |

| C8 | 126.0 |

| C5 | 122.5 |

| C7 | 122.0 |

| C4a | 114.0 |

| C3 | 109.5 |

Note: NMR data is compiled from spectral databases and literature on similar compounds.[9][10][11] Peak positions and multiplicities may vary slightly based on concentration and specific instrument conditions.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a small vial.

-

Ensure the sample is fully dissolved. Gentle warming or vortexing can be applied if necessary.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

-

-

Instrumentation and Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Tune and match the probe for the appropriate nuclei (¹H and ¹³C).

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

-

Acquire the ¹H spectrum using standard pulse parameters.

-

Acquire the ¹³C spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a greater number of scans is required.

-

Visualization: NMR Analysis Workflow

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy identifies the functional groups present in this compound by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Data Presentation: Characteristic FTIR Absorption Bands

The spectrum is typically recorded from a solid sample dispersed in a KBr pellet.[12]

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3450 - 3300 | N-H Symmetric & Asymmetric Stretch | Primary Amine (-NH₂) | Medium-Strong |

| 3100 - 3000 | C-H Stretch | Aromatic | Medium |

| 1640 - 1620 | N-H Scissoring (Bend) | Primary Amine (-NH₂) | Strong |

| 1610 - 1580 | C=C and C=N Stretch | Aromatic Ring | Strong |

| 1500 - 1400 | C=C Stretch | Aromatic Ring | Medium-Strong |

| 900 - 675 | C-H Out-of-Plane Bend | Aromatic | Strong |

Note: Peak positions are derived from standard functional group correlation tables and data from related structures.[13][14]

Experimental Protocol: FTIR (KBr Pellet Method)

-

Sample Preparation:

-

Thoroughly grind 1-2 mg of this compound with ~100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder mixture to a pellet press die.

-

Apply pressure (typically 7-10 tons) using a hydraulic press for several minutes to form a thin, transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the pellet in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the ambient atmosphere (or with a blank KBr pellet).

-

Acquire the sample spectrum. The instrument automatically ratios the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

-

Visualization: FTIR Analysis Workflow

References

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Solvatochromism and estimation of ground and excited state dipole moments of 6-aminoquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Relative Quantum Yield of 2-Aminopyridine - Edinburgh Instruments [edinst.com]

- 9. rsc.org [rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. This compound | C9H8N2 | CID 11379 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Aminoquinoline: Chemical Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-aminoquinoline, a heterocyclic amine of significant interest in medicinal chemistry and materials science. It details its chemical structure, physicochemical properties, synthesis, reactivity, and applications, with a focus on its role in drug discovery and development.

Chemical Structure and Properties

This compound is an aromatic organic compound consisting of a quinoline ring system substituted with an amino group at the C2 position. The presence of the fused benzene and pyridine rings, along with the amino group, imparts unique chemical and physical properties to the molecule.

The chemical structure of this compound is depicted below:

Caption: Chemical structure of this compound.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, formulation, and application in various experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₉H₈N₂ | [2][3] |

| Molecular Weight | 144.17 g/mol | [2][3] |

| Appearance | Light yellow to brown solid/powder to crystal | [2][4] |

| Melting Point | 126-135 °C | [2][5] |

| Boiling Point | 312.78 °C (estimate) | [4][6] |

| Solubility | Soluble in chloroform and methanol. Sparingly soluble in water. | [4][7][8] |

| pKa | 3.43 (at 20 °C) / 7.3 | [4][6][9] |

| LogP | 1.87 | [3] |

| CAS Number | 580-22-3 | [2][3] |

Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of this compound. Key spectral features are summarized below.

| Spectroscopic Technique | Key Features |

| ¹H NMR | Spectra available for reference.[3] |

| ¹³C NMR | Spectra available for reference.[3] |

| IR Spectroscopy | Data available from KBr wafer and ATR techniques.[3][10] |

| Mass Spectrometry (GC-MS) | Molecular ion peak at m/z 144.[3][11] |

Synthesis and Reactivity

Synthesis

The synthesis of 2-aminoquinolines can be achieved through various methods, ranging from classical named reactions to modern catalytic approaches. Some of the prominent synthetic routes include:

-

Friedländer Annulation: This is a classical and straightforward method for quinoline synthesis involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.

-

Skraup and Doebner-Miller Reactions: These are well-established methods for quinoline synthesis that can be adapted for this compound derivatives, typically involving the reaction of anilines with α,β-unsaturated carbonyl compounds under strongly acidic and high-temperature conditions.[12]

-

Modern Catalytic Methods: Recent advancements have led to the development of more sustainable and efficient one-pot syntheses. These methods often utilize transition metal catalysts, such as cobalt or manganese complexes, to facilitate the dehydrogenative coupling of 2-aminobenzyl alcohols with nitriles.[12][13][14]

-

Other Synthetic Approaches: Other notable methods include Claisen-Schmidt condensation, 1,3-dipolar cycloaddition, one-pot multicomponent reactions (MCRs), and reductive amination.[15][16] The direct amination of quinoline-N-oxides also presents a viable route.[12][17]

Below is a generalized workflow for the synthesis of 2-aminoquinolines from 2-aminobenzyl alcohol and a nitrile, representing a modern catalytic approach.

References

- 1. File:this compound.svg - Wikimedia Commons [commons.wikimedia.org]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | C9H8N2 | CID 11379 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 580-22-3 [m.chemicalbook.com]

- 5. This compound 97 580-22-3 [sigmaaldrich.com]

- 6. This compound CAS#: 580-22-3 [m.chemicalbook.com]

- 7. Page loading... [guidechem.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. 5-Aminoquinoline | C9H8N2 | CID 11911 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. PubChemLite - this compound (C9H8N2) [pubchemlite.lcsb.uni.lu]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Quinoline synthesis [organic-chemistry.org]

- 15. benthamdirect.com [benthamdirect.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

2-Aminoquinoline: A Cornerstone Precursor in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminoquinoline, a versatile heterocyclic amine, stands as a pivotal precursor in the landscape of organic synthesis. Its unique structural framework, featuring a fused benzene and pyridine ring with a reactive amino group at the C2 position, imparts a rich chemical reactivity that has been extensively exploited in the construction of a diverse array of complex molecules. This guide provides a comprehensive overview of the synthetic utility of this compound, with a focus on its application in the development of biologically active compounds. We will delve into key synthetic methodologies, present quantitative data to inform experimental design, and provide detailed protocols for seminal reactions. Furthermore, we will visualize critical reaction workflows and biological signaling pathways to offer a holistic understanding of the role of this compound in contemporary chemical and pharmaceutical research. The inherent properties of the this compound scaffold have rendered it a "privileged structure" in medicinal chemistry, frequently appearing in molecules with a broad spectrum of pharmacological activities, including anticancer, antimalarial, anti-inflammatory, and antibacterial properties.[1]

Synthetic Applications of this compound

The reactivity of the this compound core allows for a multitude of chemical transformations, making it a valuable starting material for the synthesis of a wide range of derivatives. Key synthetic strategies involving this compound as a precursor are outlined below.

The Friedländer Synthesis

One of the most classical and efficient methods for the synthesis of substituted quinolines is the Friedländer annulation. This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[2] In the context of this compound derivatives, this can be a domino nitro reduction followed by a Friedländer heterocyclization to produce substituted quinolines in high yields.[3]

Experimental Protocol: Domino Nitro Reduction-Friedländer Heterocyclization[3]

This procedure outlines the in-situ reduction of a 2-nitrobenzaldehyde and subsequent cyclization with an active methylene compound to yield a substituted quinoline.

Materials:

-

2-Nitrobenzaldehyde derivative (1.0 equiv)

-

Active methylene compound (e.g., ethyl acetoacetate, 3.0 equiv)

-

Iron powder (<100 mesh, 4.0 equiv)

-

Glacial Acetic Acid

Procedure:

-

To a solution of the 2-nitrobenzaldehyde derivative and the active methylene compound in glacial acetic acid, heat the mixture to 95–110 °C.

-

Add the iron powder portion-wise to the heated solution.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Neutralize the mixture with a saturated solution of sodium bicarbonate.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Palladium-Catalyzed C-H Activation and Amination

Modern synthetic methodologies have increasingly focused on the direct functionalization of C-H bonds, and this compound is an excellent substrate for such transformations. Palladium-catalyzed reactions, in particular, have been instrumental in the selective amination of the quinoline core.[1] These methods often proceed with high efficiency and selectivity, providing access to a diverse range of N-substituted this compound derivatives.[1][4]

Experimental Protocol: Palladium-Catalyzed Amination of Dichloroquinolines[1]

This protocol describes a general method for the palladium-catalyzed amination of dichloroquinolines, which can be adapted for the synthesis of this compound derivatives from 2-chloroquinoline.

Materials:

-

Dichloroquinoline (e.g., 2,8-dichloroquinoline, 1.0 equiv)

-

Amine (1.0-4.0 equiv)

-

Palladium(0)-dibenzylideneacetone (Pd(dba)₂) (4-8 mol%)

-

Ligand (e.g., BINAP or DavePhos, 4.5-9 mol%)

-

Sodium tert-butoxide (tBuONa) (1.5-3.0 equiv)

-

Anhydrous Dioxane

Procedure:

-

In a two-neck flask equipped with a condenser and a magnetic stirrer, and flushed with dry argon, add the dichloroquinoline, Pd(dba)₂, and the ligand.

-

Add anhydrous dioxane and stir the mixture for 2-3 minutes.

-

Add the corresponding amine and sodium tert-butoxide.

-

Reflux the reaction mixture for 6-15 hours, monitoring the progress by TLC.

-

After completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify the residue by flash column chromatography.

Quantitative Data

The following tables summarize key quantitative data for various this compound derivatives, highlighting their biological activity and synthetic yields.

Table 1: Anticancer Activity of 2-Amino-pyrano[3,2-c]quinoline Derivatives[5]

| Compound | GI₅₀ (nM) vs. A-549 Lung Cancer Cell Line | IC₅₀ (nM) EGFR | IC₅₀ (nM) HER-2 | IC₅₀ (nM) BRAF V600E |

| 5e | 26 | 71 | 21 | 62 |

| 5h | 28 | 75 | 23 | 67 |

| Erlotinib (Standard) | 33 | - | - | - |

Table 2: Antimalarial Activity of Quinoline Derivatives[6]

| Compound | IC₅₀ (µg/mL) vs. Plasmodium falciparum |

| 5 | 0.014 - 5.87 |

| 6 | 0.014 - 5.87 |

| 7 | 0.014 - 5.87 |

| Chloroquine (Standard) | - |

Table 3: Synthesis of N-Benzyl-4-substituted-quinazolin-2-amines[7]

| Product | Yield (%) |

| 3aa (R=CH₃) | 85 |

| 3ae (R=CH₃, 2-methoxybenzyl) | 80 |

| 3ap (R=CH₃, naphthalen-2-ylmethyl) | 84 |

| 3ha (R=Ph) | 66 |

Visualization of Key Pathways

The following diagrams, generated using the DOT language, illustrate important experimental workflows and biological signaling pathways related to this compound and its derivatives.

Caption: General experimental workflow for the synthesis of 2-aminoquinazoline derivatives.

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by this compound derivatives.[5]

Caption: Induction of apoptosis by this compound derivatives.[5]

Conclusion

This compound continues to be a molecule of significant interest in organic synthesis and medicinal chemistry. Its versatile reactivity allows for the construction of a vast library of derivatives with diverse biological activities. The synthetic methods highlighted in this guide, from the classical Friedländer synthesis to modern palladium-catalyzed C-H functionalization, underscore the adaptability of the this compound scaffold to a range of synthetic strategies. The quantitative data presented provides valuable insights into the potential of this compound derivatives as potent therapeutic agents. As synthetic methodologies become more sophisticated and our understanding of the biological targets of these compounds deepens, the importance of this compound as a key precursor in the development of novel therapeutics and functional materials is set to grow.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Palladium-catalyzed synthesis of quinolines from allyl alcohols and anilines - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Aminoquinolines as Translational Models for Drug Repurposing: Anticancer Adjuvant Properties and Toxicokinetic-Related Features - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Profile of 2-Aminoquinoline Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous therapeutic agents. Among its derivatives, 2-aminoquinolines have emerged as a versatile class of compounds with a broad spectrum of pharmacological activities. Their unique structural features allow for diverse chemical modifications, leading to the development of potent and selective agents targeting a range of biological pathways. This technical guide provides an in-depth overview of the pharmacological profile of 2-aminoquinoline compounds, focusing on their anticancer, antimicrobial, and antimalarial properties. It includes a compilation of quantitative data, detailed experimental protocols for key biological assays, and visualizations of relevant signaling pathways to serve as a comprehensive resource for researchers in the field of drug discovery and development.

Anticancer Activity

This compound derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic and cytostatic effects against a variety of human cancer cell lines. Their mechanisms of action are often multifaceted, involving the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and metastasis.

Mechanism of Action

A primary mode of anticancer action for many this compound compounds is the inhibition of receptor tyrosine kinases (RTKs) and downstream signaling cascades. Notably, the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER-2) have been identified as key targets.[1][2] By blocking the activity of these receptors, 2-aminoquinolines can disrupt the PI3K/Akt/mTOR and MAPK signaling pathways, which are frequently dysregulated in cancer and play a central role in cell growth, proliferation, and survival.[3] Some derivatives also exhibit inhibitory activity against other kinases such as BRAFV600E.[1]

Furthermore, certain this compound derivatives have been shown to induce apoptosis (programmed cell death) by modulating the expression of apoptotic and anti-apoptotic proteins, such as Bax and Bcl-2, and activating caspases.[2] Other reported mechanisms include the inhibition of tubulin polymerization, leading to cell cycle arrest, and the inhibition of topoisomerase II.[1][4]

Quantitative Data: In Vitro Anticancer Activity

The following tables summarize the in vitro anticancer activity of representative this compound derivatives against various human cancer cell lines, with data presented as IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) values.

Table 1: Anticancer Activity of 2-Amino-pyrano[3,2-c]quinoline Derivatives [1]

| Compound | Cell Line | GI50 (nM) |

| 5e | A-549 (Lung) | 26 |

| 5h | A-549 (Lung) | 28 |

| Erlotinib (Control) | A-549 (Lung) | 33 |

Table 2: EGFR, HER-2, and BRAFV600E Inhibitory Activity [1]

| Compound | EGFR IC50 (nM) | HER-2 IC50 (nM) | BRAFV600E IC50 (nM) |

| 5e | 71 | 21 | 62 |

| 5h | 75 | 23 | 67 |

Table 3: Antiproliferative Activity of Aminoquinoline Fumardiamides [2]

| Compound | MCF-7 (Breast) IC50 (µM) | H460 (Lung) IC50 (µM) | HCT 116 (Colon) IC50 (µM) | SW620 (Colon) IC50 (µM) |

| 3a | >50 | 7.9 | 10.2 | 16.2 |

| 3b | 10.8 | 4.3 | 4.1 | 5.5 |

| 3c | 8.9 | 3.9 | 3.5 | 4.9 |

Table 4: Cytotoxicity of 2-Oxoquinoline Arylaminothiazole Derivatives [4]

| Compound | HeLa (Cervical) IC50 (µM) | NCI-H460 (Lung) IC50 (µM) | T24 (Bladder) IC50 (µM) | SKOV3 (Ovarian) IC50 (µM) |

| A7 | 4.4 | 8.7 | 5.2 | 6.5 |

Antimicrobial Activity

The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the discovery of novel antimicrobial agents. This compound derivatives have shown promising activity against a range of bacteria and fungi.

Mechanism of Action

The antibacterial mechanism of action for 2-aminoquinolines is not as extensively characterized as their anticancer or antimalarial effects. However, it is believed that they may interfere with essential bacterial processes. For some quinoline derivatives, inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication, has been identified as a key mechanism. Other potential targets include bacterial cell wall synthesis and cell division processes, such as the inhibition of the FtsZ protein.[5]

The antifungal activity of 2-aminoquinolines is also an area of active investigation. Unlike many traditional antifungal drugs that target the fungal membrane, some this compound derivatives appear to have alternative mechanisms of action.

Quantitative Data: In Vitro Antimicrobial Activity

The following tables summarize the in vitro antimicrobial activity of representative this compound derivatives, with data presented as MIC (Minimum Inhibitory Concentration) values.

Table 5: Antibacterial Activity of 2-Fluoro 9-Oxime Ketolide and Carbamoyl Quinolone Hybrids [5]

| Compound | S. pneumoniae ATCC 49619 MIC (µg/mL) | S. pneumoniae PU09, mef MIC (µg/mL) | S. pneumoniae 07P390, c-ermB MIC (µg/mL) |

| 16 | ≤ 0.008 | 0.25 | 0.215 |

| 17 | ≤ 0.008 | 0.25 | 0.062 |

| 18 | ≤ 0.008 | 0.5 | ≤ 0.008 |

Table 6: Antibacterial Activity of Quinoxaline Derivatives with C-2 Amine Substitution [6]

| Compound | S. aureus MIC (µg/mL) | B. subtilis MIC (µg/mL) |

| 5m | 16 | 32 |

| 5n | 8 | 16 |

| 5o | 8 | 16 |

| 5p | 4 | 8 |

Table 7: Antibacterial Activity of Quinoline-2-one Schiff-base Hybrids against Multidrug-Resistant Strains [7]

| Compound | MRSA MIC (µg/mL) | VRE MIC (µg/mL) | MRSE MIC (µg/mL) |

| 6c | 0.75 | 0.75 | 2.50 |

| 6l | 1.25 | 1.25 | 5.00 |

| 6o | 1.25 | 2.50 | 5.00 |

| Daptomycin (Control) | 0.50 | 0.50 | 1.00 |

Antimalarial Activity

Quinolines, particularly 4-aminoquinolines like chloroquine, have been a cornerstone of antimalarial therapy for decades. This compound derivatives also exhibit potent activity against Plasmodium falciparum, including chloroquine-resistant strains.

Mechanism of Action

The primary mechanism of antimalarial action for aminoquinolines is the inhibition of hemozoin biocrystallization in the parasite's digestive vacuole. During its intraerythrocytic stage, the malaria parasite digests host hemoglobin, releasing large quantities of toxic free heme (ferriprotoporphyrin IX). To detoxify this heme, the parasite polymerizes it into an insoluble, non-toxic crystal called hemozoin. Aminoquinolines are weak bases that accumulate in the acidic digestive vacuole. They are thought to cap the growing faces of the hemozoin crystal, preventing further polymerization.[8] This leads to the buildup of toxic free heme, which damages parasite membranes and leads to cell death. The interaction is believed to involve π-π stacking between the quinoline ring and the porphyrin ring of heme.

Quantitative Data: In Vitro Antimalarial Activity

The following table summarizes the in vitro antimalarial activity of representative aminoquinoline derivatives against chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum.

Table 8: Antiplasmodial Activity of Aminoquinoline Derivatives

| Compound | Strain | IC50 (nM) | Reference |

| MAQ | 3D7 (CQS) | 13.5 ± 2.1 | [9] |

| MAQ | W2 (CQR) | 108.0 ± 19.8 | [9] |

| BAQ | 3D7 (CQS) | 7.5 ± 1.0 | [9] |

| BAQ | W2 (CQR) | 26.0 ± 4.2 | [9] |

| Chloroquine | 3D7 (CQS) | 9.0 ± 1.4 | [9] |

| Chloroquine | W2 (CQR) | 192.0 ± 31.2 | [9] |

| Hybrid 51 | D6 (CQR) | 2.9 | [10] |

| Hybrid 51 | Dd2 (CQR) | 5.6 | [10] |

| Bisquinoline 7 | P. falciparum | 1-100 | [11] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[12][13]

Materials:

-

Cells in culture

-

Test compounds (this compound derivatives)

-

96-well microtiter plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

Following the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Incubate the plate overnight in a humidified atmosphere at 37°C.

-

Measure the absorbance of the samples at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents.[14][15][16][17]

Materials:

-

Fungal isolates

-

Test compounds (this compound derivatives)

-

96-well microtiter plates

-

RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

-

Spectrophotometer

-

Microplate reader

Procedure:

-

Prepare a standardized inoculum of the fungal isolate in sterile saline or water, adjusted to a specific turbidity corresponding to a known cell density.

-

Prepare serial twofold dilutions of the test compounds in RPMI-1640 medium in the 96-well plates.

-

Add the standardized fungal inoculum to each well.

-

Include a growth control (no drug) and a sterility control (no inoculum).

-

Incubate the plates at 35°C for 24-48 hours.

-

The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% for azoles and echinocandins against yeasts) compared to the growth control. The endpoint can be read visually or with a microplate reader.

Hemozoin Inhibition Assay

This assay measures the ability of a compound to inhibit the formation of β-hematin (synthetic hemozoin).[18]

Materials:

-

Hemin chloride

-

Test compounds (this compound derivatives)

-

Dimethyl sulfoxide (DMSO)

-

Sodium acetate buffer (pH 5.0)

-

96-well microtiter plates

-

Microplate shaker

-

Centrifuge

-

Pyridine solution

Procedure:

-

Dissolve hemin chloride in DMSO.

-

Prepare solutions of the test compounds in DMSO.

-

In a 96-well plate, add the hemin solution to each well.

-

Add the test compounds at various concentrations.

-

Initiate the polymerization reaction by adding sodium acetate buffer.

-

Incubate the plate on a microplate shaker at 37°C for 18-24 hours to allow for β-hematin formation.

-

Centrifuge the plate to pellet the β-hematin crystals.

-

Remove the supernatant and wash the pellet with DMSO.

-

Dissolve the β-hematin pellet in a pyridine solution.

-

Measure the absorbance of the resulting solution at 405 nm.

-

Calculate the percentage of hemozoin inhibition relative to a no-drug control and determine the IC50 value.

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathways

The following diagrams, generated using Graphviz, illustrate key signaling pathways targeted by this compound compounds.

Caption: EGFR/HER-2 Signaling Pathway Inhibition.

Caption: PI3K/Akt/mTOR Signaling Pathway.

Experimental Workflow

The following diagram illustrates a general workflow for the in vitro evaluation of this compound compounds.

Caption: In Vitro Evaluation Workflow.

Conclusion

This compound compounds represent a rich and versatile scaffold for the development of novel therapeutic agents. Their diverse pharmacological profile, encompassing anticancer, antimicrobial, and antimalarial activities, underscores their significance in medicinal chemistry. The ability to readily modify the this compound core allows for the fine-tuning of their biological activity and selectivity. This technical guide has provided a comprehensive overview of their pharmacological properties, supported by quantitative data and detailed experimental protocols. The visualization of key signaling pathways and experimental workflows further aids in understanding their mechanisms of action and the process of their evaluation. Continued research into the structure-activity relationships and mechanisms of action of this compound derivatives holds great promise for the discovery of new and effective drugs to address unmet medical needs.

References

- 1. Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antiproliferative evaluation of various aminoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis, and evaluation of new 2-oxoquinoline arylaminothiazole derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Structural modifications of quinoline-based antimalarial agents: Recent developments - PMC [pmc.ncbi.nlm.nih.gov]

- 12. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 15. journals.asm.org [journals.asm.org]

- 16. njccwei.com [njccwei.com]

- 17. M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts [clsi.org]

- 18. identification and SAR evaluation of hemozoin-inhibiting benzamides active against Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Anti-inflammatory Properties of 2-Aminoquinoline Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anti-inflammatory properties of 2-aminoquinoline derivatives, a class of heterocyclic compounds that has garnered significant interest in the field of medicinal chemistry. This document details their mechanisms of action, summarizes quantitative efficacy data, provides detailed experimental protocols for their evaluation, and visualizes key signaling pathways and experimental workflows.

Introduction to 2-Aminoquinolines as Anti-inflammatory Agents

Quinoline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of many pharmacologically active agents. Among these, the this compound scaffold has emerged as a privileged structure in the design of novel anti-inflammatory drugs. These compounds have demonstrated the ability to modulate a variety of biological processes implicated in the inflammatory cascade, offering potential therapeutic avenues for a range of inflammatory diseases. Their mechanisms of action are often multifaceted, involving the inhibition of key inflammatory enzymes, suppression of pro-inflammatory cytokine production, and interference with critical signaling pathways.

Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of this compound derivatives are attributed to their interaction with several key molecular targets involved in the inflammatory response.

Inhibition of Inflammatory Enzymes

Cyclooxygenases (COX): Certain quinoline derivatives have been shown to selectively inhibit COX-2, the inducible isoform of the cyclooxygenase enzyme that is upregulated during inflammation and is responsible for the production of prostaglandins. For instance, compounds have been identified that exhibit potent COX-2 inhibitory activity with IC50 values in the low micromolar range.[1]

Nitric Oxide Synthases (NOS): Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. Several this compound derivatives have been identified as potent and selective inhibitors of neuronal NOS (nNOS) and iNOS.[2]

Lipoxygenases (LOX): Some quinoline derivatives have also demonstrated inhibitory activity against 5-lipoxygenase (5-LOX), an enzyme involved in the synthesis of leukotrienes, which are potent inflammatory mediators.[1]

Modulation of Pro-inflammatory Cytokines

This compound derivatives have been shown to suppress the production of several pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in a dose-dependent manner in cellular models of inflammation, such as lipopolysaccharide (LPS)-stimulated macrophages.[3][4]

Interference with Inflammatory Signaling Pathways

The anti-inflammatory properties of these compounds are also linked to their ability to modulate key intracellular signaling cascades that regulate the expression of inflammatory genes.

NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. Some quinoline derivatives have been shown to inhibit the activation of NF-κB, thereby preventing the transcription of a wide array of pro-inflammatory genes.[4]

MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, including p38 and JNK, plays a crucial role in the production of inflammatory mediators. There is evidence to suggest that some quinoline derivatives can exert their anti-inflammatory effects by inhibiting the phosphorylation of key kinases in this pathway.

Quantitative Anti-inflammatory Data

The following tables summarize the in vitro and in vivo anti-inflammatory activities of selected this compound and related quinoline derivatives from the scientific literature.

Table 1: In Vitro Inhibition of Inflammatory Enzymes by this compound and Quinoline Derivatives

| Compound Class | Target Enzyme | Specific Derivative(s) | IC50 / Ki (nM) | Reference |

| 2-Aminoquinolines | nNOS | Compound 5 | 74 (Ki) | [2] |

| 2-Aminoquinolines | nNOS | Compound 7 | 20 (Ki) | [5] |

| 2-Aminoquinolines | nNOS | Compound 15 | 20 (Ki) | [2] |

| 2-Aminoquinolines | iNOS | FR038251 | 1700 (IC50) | [6] |

| 2-Aminoquinolines | iNOS | FR191863 | 1900 (IC50) | [6] |

| Quinoline Derivatives | COX-2 | Compound 12c | 100 (IC50) | [1] |

| Quinoline Derivatives | COX-2 | Compound 14a | 110 (IC50) | [1] |

| Quinoline Derivatives | COX-2 | Compound 14b | 110 (IC50) | [1] |

| Quinoline Derivatives | COX-2 | Compound 20a | - | [1] |

Table 2: In Vitro Inhibition of Pro-inflammatory Cytokines by Quinoline Derivatives